molecular formula C6H14Cl2N2O4S2 B8036158 3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride CAS No. 90350-38-2

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

Cat. No.: B8036158
CAS No.: 90350-38-2
M. Wt: 313.2 g/mol
InChI Key: HHGZUQPEIHGQST-UHFFFAOYSA-N
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Description

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, commonly known as L-Cystine dihydrochloride (CAS 13059-63-7), is a disulfide-linked dimer of L-cysteine. Its molecular formula is C₆H₁₄Cl₂N₂O₄S₂, with a molecular weight of 313.22 g/mol . The compound is characterized by two chiral centers (2R,2'R configuration) and exists as white crystals or powder. It is hygroscopic and requires storage under inert, dry, and dark conditions to prevent decomposition .

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZUQPEIHGQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920449
Record name Cystine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-38-2
Record name Cystine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a compound of interest due to its potential biological activities. This compound features a disulfide bond and two amino acids, which may contribute to its biochemical interactions and therapeutic applications. Research into its biological activity reveals promising avenues in antimicrobial and anticancer applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing disulfide bonds. The presence of such functional groups can enhance the interaction with microbial targets, potentially disrupting cellular processes. For instance, derivatives similar to 3,3'-Disulfanediylbis(2-aminopropanoic acid) have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)S. aureus2 µg/mL
Compound B (disulfide-containing)E. coli4 µg/mL
Compound C (amino acid derivative)VRE (Vancomycin-resistant E. faecium)16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit similar properties.

Table 2: Anticancer Activity against Various Cell Lines

Cell LineCompound Tested% Viability ReductionReference
Caco-2This compound39.8%
A549Compound D35.0%
MCF-7Compound E20.6%

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes: The disulfide bond may facilitate interactions with thiol-containing enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption: The compound may disrupt microbial cell membranes or cancer cell membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation: It is hypothesized that the compound could induce oxidative stress in cells, further contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the efficacy of disulfide-containing compounds against resistant strains of bacteria. The results indicated that compounds similar to 3,3'-Disulfanediylbis(2-aminopropanoic acid) exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to current antibiotics.

Study 2: Cancer Cell Line Testing

Another research project evaluated the cytotoxicity of various amino acid derivatives on cancer cell lines including Caco-2 and A549. The findings revealed that certain derivatives led to a marked decrease in cell viability, suggesting that modifications to the amino acid structure could enhance anticancer properties.

Scientific Research Applications

Biochemical Applications

1.1 Antioxidant Properties

Cystine plays a crucial role as an antioxidant in biological systems. It participates in the formation of disulfide bonds, which are essential for maintaining protein structure and function. The antioxidant activity of cystine is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that cystine can help protect cells from damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity .

1.2 Role in Protein Structure

Cystine is integral to the stabilization of protein structures through disulfide linkages. These covalent bonds between cysteine residues are vital for the tertiary and quaternary structures of proteins, influencing their stability and functionality. This property is particularly important in therapeutic proteins and enzymes where structural integrity is critical for activity .

Pharmaceutical Applications

2.1 Drug Formulation

Cystine dihydrochloride is utilized in the formulation of various pharmaceutical products due to its stabilizing properties. Its role as a reducing agent can enhance the stability of sensitive compounds during storage and processing. Additionally, it serves as a precursor for the synthesis of other biologically active molecules, including peptides and proteins used in therapeutics .

2.2 Treatment of Cystinuria

Cystinuria is a genetic disorder characterized by excessive excretion of cystine, leading to kidney stone formation. Cystine dihydrochloride has been investigated as a potential treatment option to manage this condition by promoting cystine solubility and reducing stone formation through dietary supplementation .

Material Science Applications

3.1 Synthesis of Polymers

Cystine derivatives are explored in the synthesis of biodegradable polymers and hydrogels for biomedical applications. The incorporation of disulfide bonds into polymer chains enhances their mechanical properties and biocompatibility, making them suitable for drug delivery systems and tissue engineering scaffolds .

3.2 Nanomaterials Development

Research has indicated that cystine can be used in the development of nanomaterials with specific functionalities, such as drug delivery vehicles or biosensors. The unique chemical properties of cystine allow for modifications that enhance the interaction between nanomaterials and biological systems, facilitating targeted therapy .

Case Studies

Study Title Focus Findings
Antioxidant Effects of Cystine on Cellular ModelsInvestigated the protective effects against oxidative stressCystine significantly reduced ROS levels and improved cell viability
Role of Cystine in Protein StabilityExamined disulfide bond formation in proteinsDemonstrated enhanced stability and activity of therapeutic proteins
Cystine Dihydrochloride in Cystinuria ManagementEvaluated efficacy in reducing kidney stonesShowed promise in increasing cystine solubility and reducing stone recurrence

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Cystine (Free Base)

  • Structure : Same disulfide core but lacks hydrochloride groups.
  • Formula : C₆H₁₂N₂O₄S₂; molecular weight 240.30 g/mol .
  • Solubility: Insoluble in water and ethanol, unlike the dihydrochloride salt, which is water-soluble due to protonated amino groups .
  • Applications : Primarily used in dietary supplements and cosmetic formulations.

Ester Derivatives

(a) Dimethyl L-Cystinate Dihydrochloride
  • Structure : Methyl esters replace carboxylic acid groups.
  • Formula : C₈H₁₈Cl₂N₂O₄S₂; molecular weight 341.28 g/mol .
  • Properties : Enhanced lipophilicity improves cell membrane permeability, making it suitable for peptide synthesis (e.g., methacrylated hydrogels) .
  • Applications : Intermediate in solid-phase peptide synthesis to protect reactive carboxyl groups .
(b) Di-tert-butyl L-Cystinate Dihydrochloride
  • Structure : tert-Butyl esters provide steric protection.
  • Formula : C₁₄H₂₈Cl₂N₂O₄S₂; molecular weight 419.40 g/mol .
  • Applications : Used in research for controlled drug release systems due to slow ester hydrolysis .

Racemic Mixture (DL-Cystine)

  • Structure : Contains both D- and L-enantiomers.
  • Formula : C₆H₁₂N₂O₄S₂; molecular weight 240.30 g/mol .
  • Biological Activity : Reduced efficacy in enzymatic processes compared to the L-form due to chirality preferences .

Functionalized Derivatives (ACS96)

  • Structure : Diethyl ester with 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamido substituents.
  • Formula : C₃₀H₃₄N₄O₆S₆; molecular weight 731.03 g/mol .
  • Function: Acts as a hydrogen sulfide (H₂S) donor, enabling therapeutic applications in oxidative stress mitigation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
L-Cystine dihydrochloride C₆H₁₄Cl₂N₂O₄S₂ 313.22 Water-soluble Drug delivery, analytical standards
L-Cystine (free base) C₆H₁₂N₂O₄S₂ 240.30 Insoluble in water Dietary supplements
Dimethyl L-Cystinate dihydrochloride C₈H₁₈Cl₂N₂O₄S₂ 341.28 Organic solvents Peptide synthesis
DL-Cystine C₆H₁₂N₂O₄S₂ 240.30 Insoluble in water Biochemical research
ACS96 (H₂S donor) C₃₀H₃₄N₄O₆S₆ 731.03 DMF, DMSO Antioxidant therapies

Key Research Findings

Hydrogel Drug Delivery : L-Cystine dihydrochloride facilitates hydrogel formation via thiol-methacrylate reactions, enabling sustained release of chemotherapeutics .

Chirality Impact: The L-enantiomer exhibits 10-fold higher cellular uptake than the D-form in amino acid transport studies .

H₂S Release : ACS96 releases H₂S under physiological conditions, demonstrating protective effects in cardiovascular models .

Q & A

Q. How can researchers optimize the synthesis of 3,3'-disulfanediylbis(2-aminopropanoic acid) dihydrochloride to ensure high purity and yield?

Methodological Answer: Synthetic optimization requires precise control of reaction conditions, including pH, temperature, and stoichiometry of reactants. For disulfide-containing compounds, reducing agents (e.g., dithiothreitol) or oxidative coupling methods must be carefully selected to avoid undesired side reactions. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the dihydrochloride salt form . Characterization should include NMR (e.g., ¹H and ¹³C) and mass spectrometry to confirm structural integrity and purity .

Q. What analytical techniques are most reliable for characterizing the stability of this compound under varying pH conditions?

Methodological Answer: Stability studies should employ a combination of techniques:

  • pH-dependent degradation kinetics : Monitor via UV-Vis spectroscopy at λmax specific to disulfide bonds (~250–280 nm).
  • HPLC-MS : Track decomposition products (e.g., thiols or oxidized derivatives) under acidic/alkaline conditions.
  • Circular dichroism (CD) : Assess conformational changes in buffered solutions (pH 2–10) .
    Standardize buffers to minimize ionic interference, and validate results with triplicate trials .

Q. How can researchers validate the biological activity of this compound in protein interaction studies?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., enzymes requiring disulfide bridges). For cellular assays, employ fluorescent labeling (e.g., FITC-conjugated derivatives) to track intracellular localization. Control experiments should include scrambled disulfide analogs to distinguish specific interactions .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in enzyme-mimetic systems?

Methodological Answer: Quantum mechanical/molecular mechanical (QM/MM) simulations can predict disulfide bond cleavage or formation in enzyme-active sites. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) are useful for modeling redox potentials and electron transfer pathways. Pair computational data with experimental voltammetry (cyclic voltammetry) to validate redox behavior .

Q. How can researchers resolve contradictions in reported disulfide bond stability data for this compound?

Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., oxygen levels, trace metal contamination). Standardize protocols by:

  • Conducting stability assays under inert atmospheres (N2/Ar).
  • Using chelating agents (e.g., EDTA) to sequester metal ions.
  • Cross-validate with differential scanning calorimetry (DSC) to measure thermal decomposition thresholds .

Q. What advanced purification challenges exist for scaling up this compound, and how can they be addressed?

Methodological Answer: Scale-up challenges include:

  • Solubility limitations : Screen co-solvents (e.g., DMSO/water mixtures) to enhance solubility without degrading the disulfide bond.
  • Byproduct formation : Optimize crystallization conditions (e.g., gradient cooling rates) to minimize impurities.
  • Salt form consistency : Use counterion exchange chromatography to ensure uniform dihydrochloride stoichiometry .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) improve reaction design for derivatives of this compound?

Methodological Answer: Integrate high-throughput screening (HTS) with machine learning algorithms to predict reactive sites for functionalization. For example, train models on existing disulfide reactivity datasets to guide selective modifications (e.g., alkylation at the α-amino group). Validate predictions with parallel synthesis and LC-MS/MS analysis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in redox-sensitive environments?

Methodological Answer:

  • Use fume hoods and inert gloveboxes to prevent oxidation or hydrolysis.
  • Monitor airborne particulates with real-time sensors (e.g., PID detectors).
  • Implement emergency protocols for spills: neutralize with ascorbic acid (reducing agent) and dispose via hazardous waste channels .

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